![molecular formula C7H7F3N2 B1337982 N-(2,2,2-Trifluoroethyl)pyridin-3-amine CAS No. 77262-40-9](/img/structure/B1337982.png)
N-(2,2,2-Trifluoroethyl)pyridin-3-amine
Overview
Description
The compound "N-(2,2,2-Trifluoroethyl)pyridin-3-amine" is a fluorinated amine derivative that is not directly mentioned in the provided papers. However, the papers do discuss various pyridine and amine derivatives, which can provide insights into the chemical behavior and properties of similar compounds. For instance, the synthesis of alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives indicates the potential for creating a variety of functionalized pyridine compounds with biological activity .
Synthesis Analysis
The synthesis of related compounds involves the use of pyridinium 2,2,2-trifluoroacetate as a catalyst for the N-tert-butoxycarbonylation of amines, suggesting that similar ionic liquids could be used in the synthesis of "this compound" . Additionally, the reaction of amines with trifluoromethyl-β-diketones to produce pyrrolo[3,2-b]pyridines demonstrates the reactivity of amines in the presence of trifluoromethyl groups and could be relevant to the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of related compounds, such as the 4-Methyl-N-(3-methylphenyl)pyridin-2-amine, shows significant twisting between aromatic rings and the potential for hydrogen bonding, which could also be expected in "this compound" . The existence of dynamic tautomerism and divalent N(I) character in related compounds suggests that "this compound" may also exhibit interesting electronic and structural properties .
Chemical Reactions Analysis
The reactivity of amines with various reagents, as seen in the formation of regioisomeric pyrrolo[3,2-b]pyridines, indicates that the amine group in "this compound" could undergo similar reactions under the influence of Bronsted acids, bases, and Lewis acids . The formation of hypervalent complexes through intermolecular silicon...nitrogen interactions in the presence of pyridine derivatives suggests potential reactivity pathways for silicon-containing reagents with "this compound" .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their basicity and potential for forming hydrogen bonds, can be inferred from nitrogen-NMR studies on protonated forms of aminomethylpyridine derivatives . The presence of trifluoromethyl groups in the structure of related compounds affects their electrophilicity and basicity, which could also be relevant to the physical and chemical properties of "this compound" .
Scientific Research Applications
Catalytic Applications
N-(2,2,2-Trifluoroethyl)pyridin-3-amine demonstrates potential in catalysis. A study explored the use of pyridinium 2,2,2-trifluoroacetate as an efficient and reusable catalyst for the N-tert-butoxycarbonylation of amines, highlighting its advantages in clean reactions, short reaction times, high yields, and easy preparation (Karimian & Tajik, 2014).
Synthesis of Trifluoroethylated Salts
The compound plays a role in the synthesis of various trifluoroethyl onium triflates, which involves treating tertiary amines and pyridines with (2,2,2-trifluoroethyl)phenyliodonium triflate (Umemoto & Gotoh, 1991).
Construction of Fused Heteroaromatics
It has been used in a gold-catalyzed formal [3 + 2]-dipolar cycloaddition to provide convergent and regioselective access to various imidazo-fused heteroaromatics (Garzón & Davies, 2014).
Tautomerism and Divalent N(I) Character
N-(Pyridin-2-yl)thiazol-2-amine, related to this compound, shows dynamic tautomerism and divalent N(I) character, with implications in structural variation and electron distribution (Bhatia, Malkhede, & Bharatam, 2013).
Oxidation and Functionalization Reactions
The compound is involved in selective oxidation and functionalization reactions, such as the oxidation of tertiary amines and pyridine derivatives by perfluoro cis-2,3-dialkyloxaziridines (Arnone, Metrangolo, Novo, & Resnati, 1998).
Synthesis of Biologically Potent Compounds
It has been used in the synthesis of biologically potent compounds, like N-(pyridin-2-yl)benzo[d]thiazol-2-amines, through an oxidative C–S bond formation strategy (Mariappan, Rajaguru, Roja, Muthusubramanian, & Bhuvanesh, 2016).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various biological targets
Mode of Action
It’s known that the trifluoroethyl group can greatly improve the lipophilic pharmacokinetic properties of drug molecules . This suggests that the compound may interact with its targets in a way that enhances its bioactivity.
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways
Pharmacokinetics
The presence of the trifluoroethyl group is known to enhance the lipophilic pharmacokinetic properties of drug molecules . This suggests that the compound may have favorable bioavailability.
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities
Action Environment
It’s known that environmental factors can significantly impact the action of many compounds
properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)5-12-6-2-1-3-11-4-6/h1-4,12H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKBVAMLBKRKSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507415 | |
Record name | N-(2,2,2-Trifluoroethyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70507415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
77262-40-9 | |
Record name | N-(2,2,2-Trifluoroethyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70507415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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